

# AZD1390: A Targeted Approach to Radiosensitizing p53-Deficient Cancers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**AZD1390** is a potent, selective, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). In the context of p53-deficient cancer cells, **AZD1390** demonstrates significant potential as a radiosensitizer. Cells lacking functional p53 are often deficient in the G1 checkpoint and are thus more reliant on the S and G2/M checkpoints and DNA repair pathways, such as homologous recombination (HR), to survive DNA damage. By inhibiting ATM, **AZD1390** abrogates the S and G2/M checkpoints and disrupts HR-mediated repair of ionizing radiation (IR)-induced DNA double-strand breaks (DSBs). This targeted disruption in p53-deficient cells leads to mitotic catastrophe and enhanced cell death, offering a promising therapeutic strategy for a range of malignancies, particularly glioblastoma (GBM). This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols for evaluating the effects of **AZD1390** on p53-deficient cancer cells.

## Core Mechanism of Action in p53-Deficient Cells

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, primarily by inducing cell cycle arrest at the G1/S checkpoint to allow for DNA repair. In cancer cells with mutated or deficient p53, this critical checkpoint is non-functional. Consequently, these cells become heavily dependent on the G2/M checkpoint and efficient DNA repair mechanisms, such as homologous recombination (HR), to cope with DNA damage.<sup>[1]</sup>

**AZD1390** is an ATP-competitive inhibitor of ATM kinase, a primary sensor and signal transducer of DNA double-strand breaks (DSBs).[2] When combined with ionizing radiation (IR), which induces DSBs, **AZD1390**'s inhibition of ATM leads to a cascade of events that are particularly detrimental to p53-deficient cells:

- **Abrogation of the G2/M Checkpoint:** ATM is responsible for activating the G2/M checkpoint through the phosphorylation of downstream targets like Chk2. By inhibiting ATM, **AZD1390** prevents this checkpoint activation, forcing cells with damaged DNA to enter mitosis prematurely.[3]
- **Inhibition of Homologous Recombination:** ATM is also essential for the initiation of HR, a major pathway for the repair of DSBs. **AZD1390**'s inhibition of ATM impairs this repair process, leading to the accumulation of unresolved DNA damage.[4][5]
- **Induction of Mitotic Catastrophe:** The combination of a dysfunctional G1 checkpoint (due to p53 deficiency), a disabled G2/M checkpoint, and impaired DSB repair results in cells entering mitosis with extensive chromosomal damage. This leads to a form of cell death known as mitotic catastrophe.[6]

Studies have shown that p53-mutant glioblastoma cells exhibit a greater reliance on ATM-dependent DNA repair, rendering them more susceptible to the radiosensitizing effects of **AZD1390**. [1][5] This vulnerability is further supported by findings that p53-mutant GBMs show increased basal ATM signaling and an upregulation of HR pathway genes.[1]

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **AZD1390** in p53-deficient cancer cell lines and in vivo models.

Parameter	Cell Line	p53 Status	Value	Reference
Cellular IC <sub>50</sub>	HT29	Wild-Type	0.78 nM	[2][3]
Radiosensitization (Clonogenic Survival)	U251	Mutant	0.24% survival (AZD1390 + 5 Gy IR) vs. 2.3% (5 Gy IR alone)	[4][7]
G2/M Arrest Accentuation	U251	Mutant	80.6% (AZD1390 + IR) vs. 64.6% (IR alone)	[4][7]
GBM43	Mutant		61.9% (AZD1390 + IR) vs. 25.7% (IR alone)	[4][7]
In Vivo Survival Extension (Orthotopic PDX)	TP53-mutant GBM	Mutant	Significant survival extension with AZD1390 + IR vs. IR alone	[4]
TP53-wild-type GBM	Wild-Type	No significant benefit from combination therapy	[4]	

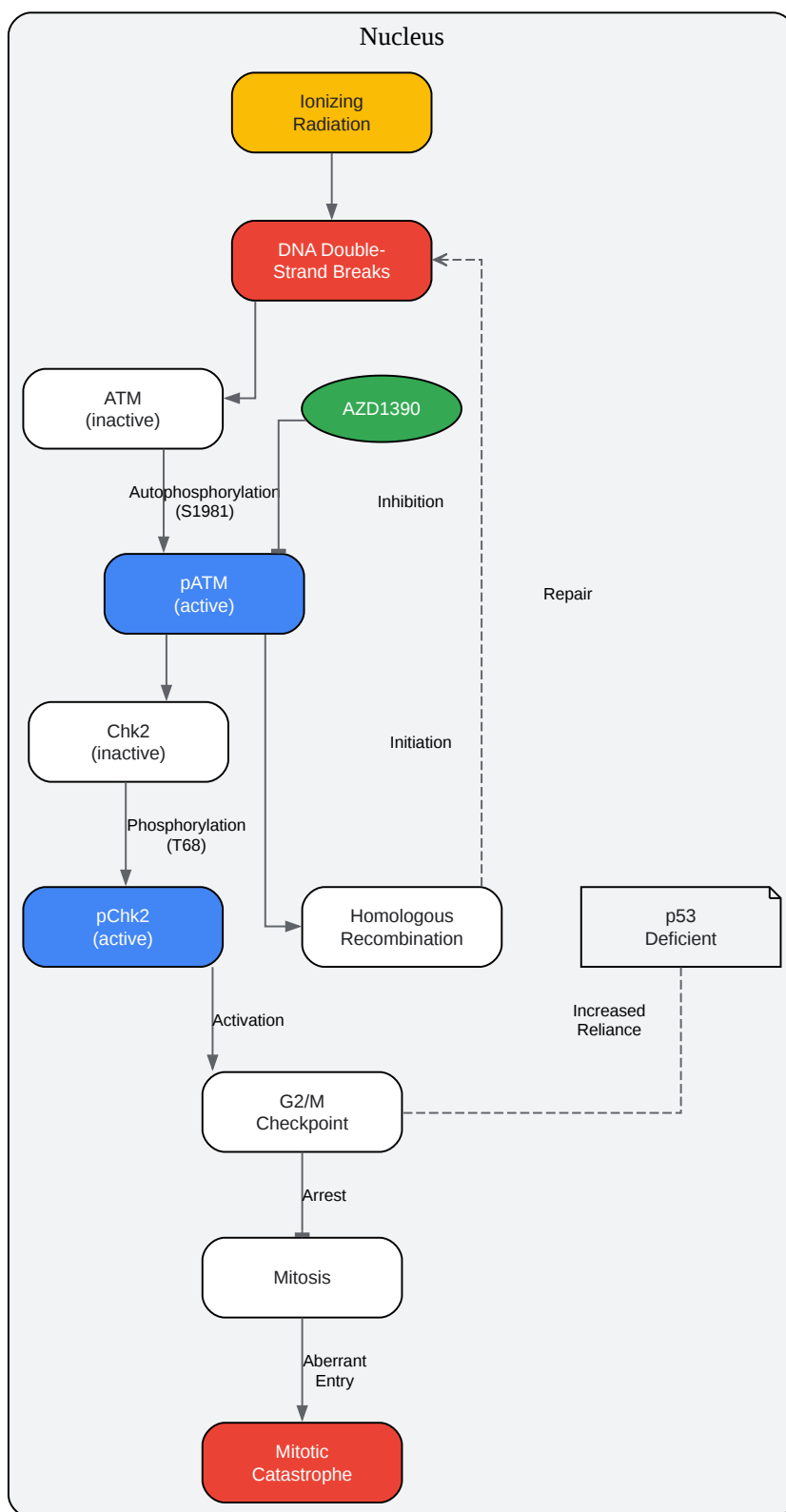
Table 1: In Vitro and In Vivo Efficacy of **AZD1390** in Combination with Radiation.

Parameter	Cell Line/Model	AZD1390 Concentration/ Dose	Effect	Reference
Inhibition of ATM Autophosphoryla tion (pATM Ser1981)	U251	$\geq 30$ nM	Significant suppression	<a href="#">[1]</a> <a href="#">[4]</a>
Inhibition of Downstream Target Phosphorylation (pChk2, pKAP1)	Multiple GBM PDXs	$\geq 30$ nM	Suppression of IR-induced phosphorylation	<a href="#">[1]</a> <a href="#">[4]</a>
Reduction in Homologous Recombination (HR)	U251	Not specified	40-60% reduction	<a href="#">[4]</a> <a href="#">[7]</a>
In Vivo Target Engagement (pyH2AX in Orthotopic Xenografts)	GBM12	20 mg/kg	Suppression of RT-induced $\gamma$ H2AX	<a href="#">[4]</a>

Table 2: Pharmacodynamic Effects of **AZD1390**.

## Signaling Pathways and Experimental Workflows

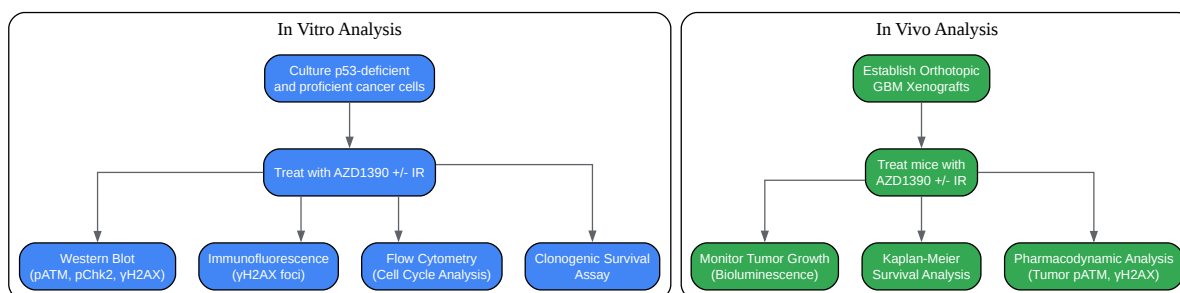
### AZD1390 Signaling Pathway in p53-Deficient Cells



[Click to download full resolution via product page](#)

Caption: **AZD1390** inhibits ATM, leading to checkpoint abrogation and impaired DNA repair in p53-deficient cells.

## General Experimental Workflow for Evaluating AZD1390



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical evaluation of **AZD1390**'s radiosensitizing effects.

## Detailed Experimental Protocols

### Western Blotting for Phosphorylated Proteins (pATM, pChk2)

This protocol is for the detection of phosphorylated ATM (Ser1981) and Chk2 (Thr68) in cell lysates.

- Cell Lysis:
  - Culture cells to 70-80% confluency and treat with **AZD1390** for the desired time before and after irradiation.
  - Wash cells twice with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification:
  - Determine protein concentration using a BCA protein assay kit.
- Sample Preparation:
  - Mix 20-30 µg of protein with 4x Laemmli sample buffer.
  - Boil samples at 95°C for 5 minutes.
- Gel Electrophoresis:
  - Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
  - Run the gel at 120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (e.g., anti-pATM Ser1981, anti-pChk2 Thr68, and a loading control like GAPDH) diluted in 5% BSA/TBST overnight at 4°C.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Apply enhanced chemiluminescence (ECL) substrate to the membrane.
  - Visualize bands using a chemiluminescence imaging system.

## Immunofluorescence for $\gamma$ H2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

- Cell Seeding and Treatment:
  - Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
  - Treat cells with **AZD1390** and/or IR as required.
- Fixation and Permeabilization:
  - At the desired time point, wash cells with PBS.
  - Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
- Blocking and Staining:
  - Wash three times with PBS.
  - Block with 5% BSA in PBS for 1 hour at room temperature.
  - Incubate with anti- $\gamma$ H2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
  - Wash three times with PBS.



- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
- Mounting and Imaging:
  - Wash three times with PBS.
  - Mount coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
  - Image slides using a fluorescence microscope.
  - Quantify the number of  $\gamma$ H2AX foci per nucleus using imaging software such as ImageJ.

## Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

- Cell Seeding:
  - Harvest a single-cell suspension of the desired cancer cells.
  - Seed a predetermined number of cells (e.g., 200-1000 cells, depending on the cell line and radiation dose) into 6-well plates.
- Treatment:
  - Allow cells to adhere for 24 hours.
  - Treat with **AZD1390** for a specified duration before and/or after irradiation with varying doses of IR (e.g., 0, 2, 4, 6 Gy).
- Incubation:
  - Replace the treatment medium with fresh culture medium.
  - Incubate plates for 10-14 days, or until colonies of at least 50 cells are visible.
- Staining and Counting:

- Wash colonies with PBS.
- Fix with a solution of methanol and acetic acid (3:1) for 10 minutes.
- Stain with 0.5% crystal violet in methanol for 20 minutes.
- Gently wash with water and allow to air dry.
- Count the number of colonies containing  $\geq 50$  cells.
- Data Analysis:
  - Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
  - Plot survival curves and determine the sensitizer enhancement ratio (SER).

## Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

- Cell Preparation and Treatment:
  - Culture cells in 6-well plates and treat with **AZD1390** and/or IR.
- Harvesting and Fixation:
  - Harvest both adherent and floating cells.
  - Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in 500  $\mu$ L of PBS.
  - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
  - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:

- Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet with PBS.
- Resuspend the pellet in 500  $\mu$ L of propidium iodide (PI) staining solution (containing PI and RNase A).
- Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer.
  - Acquire data for at least 10,000 events per sample.
  - Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

## Orthotopic Glioblastoma Xenograft Model

This in vivo model is crucial for evaluating the efficacy of **AZD1390** in a setting that mimics the human disease.

- Cell Preparation:
  - Culture human p53-deficient GBM cells (e.g., U251, or patient-derived xenograft lines) that have been engineered to express a reporter like luciferase.
  - Prepare a single-cell suspension at a concentration of  $1 \times 10^5$  cells/ $\mu$ L in sterile, serum-free medium.
- Stereotactic Intracranial Injection:
  - Anesthetize immunodeficient mice (e.g., nude mice).
  - Using a stereotactic frame, inject 5  $\mu$ L of the cell suspension into the striatum of the mouse brain at defined coordinates.
- Tumor Growth Monitoring:

- Monitor tumor growth non-invasively by bioluminescence imaging after intraperitoneal injection of D-luciferin.
- Treatment:
  - Once tumors are established (as determined by bioluminescence signal), randomize mice into treatment groups (e.g., vehicle, **AZD1390** alone, IR alone, **AZD1390** + IR).
  - Administer **AZD1390** orally at the desired dose and schedule.
  - Deliver focal IR to the tumor-bearing region of the brain.
- Efficacy and Pharmacodynamic Endpoints:
  - Monitor tumor response via bioluminescence imaging.
  - Record animal survival and plot Kaplan-Meier survival curves.
  - At the end of the study, or in satellite groups, harvest brains for pharmacodynamic analysis (e.g., immunohistochemistry for pATM, γH2AX) to confirm target engagement.

## Conclusion

**AZD1390** represents a promising strategy for the treatment of p53-deficient cancers, particularly in combination with radiotherapy. Its mechanism of action exploits the inherent vulnerabilities of cancer cells lacking a functional p53 pathway. The preclinical data strongly support the continued investigation of **AZD1390** in clinical settings, with a focus on patient populations with p53-mutated tumors.[6][8] The experimental protocols detailed in this guide provide a robust framework for further research into the efficacy and mechanisms of **AZD1390** and other ATM inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthotopic GBM xenograft models [bio-protocol.org]
- To cite this document: BenchChem. [AZD1390: A Targeted Approach to Radiosensitizing p53-Deficient Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#azd1390-effect-on-p53-deficient-cancer-cells]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

